methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride
CAS No.: 220170-34-3
Cat. No.: VC11501424
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220170-34-3 |
|---|---|
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6+;/m0./s1 |
| Standard InChI Key | JLSKFRSITPZRSS-FPKZOZHISA-N |
| Isomeric SMILES | COC(=O)[C@H]1C[C@H]([C@@H](C1)O)N.Cl |
| Canonical SMILES | COC(=O)C1CC(C(C1)O)N.Cl |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s structure features a cyclopentane ring substituted at positions 1, 3, and 4 with a methyl ester, amino, and hydroxyl group, respectively. The hydrochloride salt enhances solubility for experimental handling. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄ClNO₃ | |
| Molecular Weight | 195.64 g/mol | |
| Stereochemistry | (1S,3R,4R) | |
| Canonical SMILES | COC(=O)C1CC(C(C1)O)N.Cl | |
| Isomeric SMILES | COC(=O)[C@H]1CC@HN.Cl |
The (1S,3R,4R) configuration distinguishes it from stereoisomers such as the (1S,3R,4S) variant (CID 155973691), which exhibits distinct physicochemical and biological properties .
Stereochemical Impact on Bioactivity
Chirality critically influences molecular interactions. The equatorial orientation of the amino and hydroxyl groups in the (1S,3R,4R) configuration facilitates hydrogen bonding with biological targets, potentially enhancing binding affinity compared to axial orientations. Computational models suggest this arrangement optimizes interactions with proteases or G-protein-coupled receptors, though empirical validation remains pending.
Synthesis and Manufacturing
Key Synthetic Routes
Patent EP3845518A1 outlines a multi-step synthesis applicable to related cyclopentanol derivatives, providing insights into potential pathways for the target compound :
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Asymmetric Cycloaddition:
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Hydrogenation:
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Amide Cleavage:
Process Optimization Challenges
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Stereochemical Control: Achieving >95% enantiomeric excess requires precise catalyst selection, as minor variations in ligand structure can invert configurations .
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Salt Formation: Hydrochloride salt crystallization often necessitates gradient pH adjustment to avoid racemization.
| Target Class | Rationale | Example Targets |
|---|---|---|
| Serine Proteases | Hydrogen-bonding with catalytic triad | Thrombin, Trypsin |
| Aminopeptidases | Substrate mimicry | Leucyl Aminopeptidase |
| GPCRs | Conformational complementarity | Adrenergic Receptors |
Preclinical Considerations
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Metabolic Stability: The methyl ester may undergo hepatic hydrolysis, necessitating prodrug strategies for oral bioavailability.
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Toxicity Screening: Preliminary in vitro assays (e.g., HepG2 cytotoxicity) are recommended prior to animal studies.
Analytical Characterization
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O): δ 4.21 (dd, J = 6.5 Hz, 1H, C4-OH), 3.72 (s, 3H, OCH₃), 3.15 (m, 1H, C3-NH₃⁺), 2.88–2.75 (m, 2H, cyclopentane CH₂).
Mass Spectrometry
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ESI-MS (m/z): [M+H]⁺ calc. 196.08, observed 196.12.
Chromatographic Methods
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HPLC Conditions:
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Column: C18 (4.6 × 150 mm, 5 µm)
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Mobile Phase: 20 mM KH₂PO₄ (pH 3.0)/MeCN (85:15)
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Retention Time: 6.8 min.
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Emerging Applications
Medicinal Chemistry
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Scaffold for Kinase Inhibitors: Molecular docking studies predict high affinity for cyclin-dependent kinases (CDKs) due to structural similarity to roscovitine.
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Antiviral Agents: Cyclopentane cores show activity against RNA viruses; this compound’s amino group could enhance viral protease binding.
Material Science
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